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molecular formula C14H12ClNO4S B8485785 3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 183871-47-8

3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No. B8485785
M. Wt: 325.8 g/mol
InChI Key: NCKVGCPEVNIHEY-UHFFFAOYSA-N
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Patent
US08420823B2

Procedure details

The entitled compound was produced according to the method of Reference Example 1 but using 4-methoxyaniline and 3-(chlorosulfonyl)benzoyl chloride as the starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Cl:10][S:11]([C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](Cl)=[O:18])(=[O:13])=[O:12]>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:17]([C:16]2[CH:15]=[C:14]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:22]=[CH:21][CH:20]=2)=[O:18])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was produced

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)NC(=O)C=1C=C(C=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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